3-苯氧基-1,2-苯并异噻唑 1,1-二氧化物

描述

Synthesis Analysis

The synthesis of 3-amino-1,2-benzisothiazole-1,1-dioxides, closely related to 3-phenoxy-1,2-benzisothiazole 1,1-dioxide, involves heating saccharin with primary and secondary aliphatic amine hydrochlorides using phosphorus pentoxide and N,N-dimethylcyclohexylamine at high temperatures. This method highlights the use of saccharin as a precursor and the role of phosphorus pentoxide in the synthesis process (Jensen & Pedersen, 1981).

Another approach involves the reaction of saccharin with organolithium compounds, leading to the formation of 3-substituted 1,2-benzisothiazole 1,1-dioxides. This method showcases the versatility of saccharin as a starting material and the utility of organolithium reagents in introducing various substituents onto the benzisothiazole ring (Abramovitch et al., 1974).

Molecular Structure Analysis

The molecular and crystal structure of related compounds like 2-phenoxy-2λ5-2,2′(3H,3′H)-spirobi[1,3,2-benzoxazaphosphole] has been determined using X-ray diffraction structure analysis. This provides insight into the coordination and bond lengths within similar molecular frameworks, contributing to a deeper understanding of the structural aspects of 3-phenoxy-1,2-benzisothiazole 1,1-dioxides (Chekhlov et al., 1993).

Chemical Reactions and Properties

The chemistry of oxaziridines, including 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides, showcases the synthesis, properties, and reactions of these compounds. These studies reveal their stability, reactivity, and selectivity in oxygen-transfer reactions, which are crucial for understanding the chemical behavior of 3-phenoxy-1,2-benzisothiazole 1,1-dioxides (Davis et al., 1990).

Physical Properties Analysis

The physical properties of related compounds provide a basis for understanding the characteristics of 3-phenoxy-1,2-benzisothiazole 1,1-dioxides. Studies on the thermal isomerization of pseudosaccharyl ethers in the solid state, for example, offer insights into the thermal stability and isomerization behaviors that could be relevant to the physical properties of 3-phenoxy-1,2-benzisothiazole 1,1-dioxides (Almeida et al., 2008).

Chemical Properties Analysis

Investigations into the Chapman-type rearrangement in pseudosaccharins, such as the case of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide, provide valuable information on the chemical properties and reactivity of similar compounds. These studies help elucidate reaction mechanisms, energetic preferences, and the influence of structural factors on chemical behavior, contributing to a comprehensive understanding of the chemical properties of 3-phenoxy-1,2-benzisothiazole 1,1-dioxides (Kaczor et al., 2008).

科学研究应用

合成和化学性质

3-苯氧基-1,2-苯并异噻唑 1,1-二氧化物一直是各种化学合成过程中的研究对象。例如,3-氨基-1,2-苯并异噻唑-1,1-二氧化物的合成是通过在高温下用五氧化二磷和 N,N-二甲基环己胺加热糖精与伯胺和仲胺实现的 (Jensen & Pedersen, 1981)。类似地,一系列 3(2H)-氧代-N-(取代苯基)-4,5,6,7-四氢-1,2-苯并异噻唑是由 2-氯环己烯-1-羧酸合成的,硫氧化产生相应的氧化物和二氧化物 (Miyamoto, Ikeda, & Wakabayashi, 2003)。

生物和植物毒性活性

这些化合物的生物筛选也一直是研究的重点。例如,测定了合成苯并异噻唑衍生物的植物毒性活性,显示对从玉米中分离的原卟啉原-IX 氧化酶有显着的抑制作用,以及微藻中的生长抑制和叶绿素减少,表明它们具有过氧化除草剂的潜力 (Miyamoto, Ikeda, & Wakabayashi, 2003)。

抗菌特性

此外,还对 3-取代 1,2-苯并异噻唑 1,1-二氧化物的抗菌特性进行了研究。这些化合物针对金黄色葡萄球菌和伤寒沙门氏菌等各种微生物进行了测试,与它们的母体化合物相比,显示出显着的活性 (Bachman, Baker, & Roman, 1978)。

在有机合成中的应用

在有机合成中,3-苯氧基-1,2-苯并异噻唑 1,1-二氧化物已用于各种反应。例如,它在使用碳-14 标记的 4-氨基苯酚合成标记化合物中发挥了作用 (Xu & Trudell, 2005)。它还参与了合成新型苯并异噻唑-四唑基衍生物,以作为与过渡金属配位的氮配体 (Frija, Fausto, Loureiro, & Cristiano, 2009)。

属性

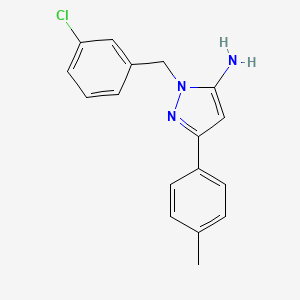

IUPAC Name |

3-phenoxy-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c15-18(16)12-9-5-4-8-11(12)13(14-18)17-10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLKWMSDUGSEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NS(=O)(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)

![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)

![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)

![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)

![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)

![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)

![2-(1-{2-[2-(2-pyridinyl)ethyl]phenyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5557483.png)